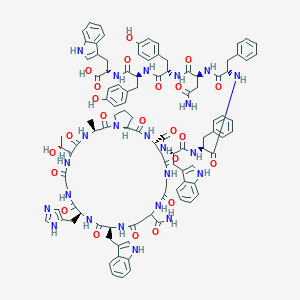
Methyl 2-amino-2,3-dimethylbutanoate
Vue d'ensemble
Description
Methyl 2-amino-2,3-dimethylbutanoate is a chemical compound that is of interest in various synthetic and analytical chemistry research areas. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its analysis and synthesis.
Synthesis Analysis
The synthesis of related compounds often involves the use of protected amino acids and the strategic use of nucleophilic addition reactions. For example, a synthesis method for 2,3-diaminobutanoic acids involves the nucleophilic addition of methylmagnesium bromide to protected nitrones derived from L-serine, highlighting the importance of protecting group strategies in stereocontrolled synthesis . Similarly, the synthesis of various heterocyclic systems using amino acids as starting materials demonstrates the versatility of these compounds in organic synthesis .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 2-amino-2,3-dimethylbutanoate can be determined using techniques such as single crystal X-ray analysis. For instance, the structure of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was elucidated using this method, revealing a slightly distorted square-planar arrangement of the central four-membered ring . Such structural analyses are crucial for understanding the three-dimensional arrangement of atoms within a molecule and can provide insights into the molecular structure of methyl 2-amino-2,3-dimethylbutanoate.
Chemical Reactions Analysis
The reactivity of compounds structurally related to methyl 2-amino-2,3-dimethylbutanoate can be inferred from their behavior in various chemical reactions. For example, the transformation of oxazolone derivatives into methyl 2-benzoylamino-3-oxobutanoate involves hydrolysis and subsequent reactions with hydrazines, leading to the formation of pyrazolone derivatives . These reaction pathways can shed light on the potential reactivity of methyl 2-amino-2,3-dimethylbutanoate in similar contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds can be influenced by their molecular structure and the nature of their functional groups. For instance, the crystal structure of 2-amino-2,3-dimethylbutanamide, a compound with a similar backbone to methyl 2-amino-2,3-dimethylbutanoate, is stabilized by intermolecular N—H⋯O hydrogen bonds, which contribute to its three-dimensional network . Additionally, the analysis of vibrational wavenumbers using computational methods can provide insights into the bond strengths and molecular stability, as demonstrated in the study of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid .
Applications De Recherche Scientifique
Analytical Method Development : Yeter (2020) developed a sensitive analytical method for detecting and quantifying a synthetic cannabinoid and its metabolites, including Methyl 2-amino-2,3-dimethylbutanoate, in human blood samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This highlights the compound's application in forensic science and toxicology (Yeter, 2020).
Polymer Chemistry : Keah and Rae (1993) described the synthesis of Methyl 2-methyl(3-D) propenoates and their incorporation into polymethacrylates, demonstrating the compound's relevance in polymer chemistry and material science (Keah & Rae, 1993).
Synthetic Cannabinoids Study : A study by Haden et al. (2017) on MDMB-CHMICA, a synthetic cannabinoid receptor agonist that includes Methyl 2-amino-2,3-dimethylbutanoate in its structure, provides insights into the prevalence, effects, and risks associated with synthetic cannabinoids (Haden et al., 2017).
Biosynthesis of Neurotoxins : Nunn and Codd (2017) explored the biosynthesis of neurotoxic diaminomonocarboxylic acids in cyanobacteria, which could potentially involve derivatives of Methyl 2-amino-2,3-dimethylbutanoate (Nunn & Codd, 2017).
Astrochemistry and Origin of Life : Cronin and Pizzarello (1999) discussed the presence of Methyl 2-amino-2,3-dimethylbutanoate and similar compounds in meteorites, suggesting implications for the study of organic chemical evolution and the origin of life (Cronin & Pizzarello, 1999).
Cyanohydrin Synthesis : Powell et al. (1978) conducted a study on cyanohydrin synthesis involving Methyl 2,3-dimethylbutanoate, indicating its application in organic synthesis and chemical reactions (Powell et al., 1978).
Safety And Hazards
This compound is labeled with the GHS02 pictogram, indicating that it is flammable . The hazard statement H226 suggests that it is flammable liquid and vapor . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Propriétés
IUPAC Name |
methyl 2-amino-2,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)7(3,8)6(9)10-4/h5H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQLWOQWKDIFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2,3-dimethylbutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2h-cyclohepta[c]pyridazine](/img/structure/B136112.png)
![[(4-Chloro-2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136114.png)
![(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid](/img/structure/B136118.png)


![Methyl 1H-[1]benzofuro[3,2-b]pyrrole-2-carboxylate](/img/structure/B136125.png)



